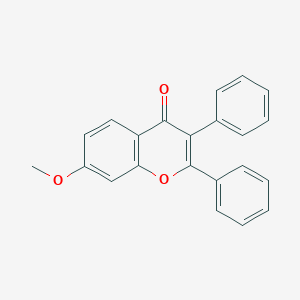
Acide 6-méthyl-1H-indole-2-carboxylique
Vue d'ensemble
Description
Eukaryotic translation initiation factor 4A3 inhibitor 8 (eIF4A3-IN-8) is a small molecule inhibitor that targets eukaryotic translation initiation factor 4A3. Eukaryotic translation initiation factor 4A3 is a core component of the exon junction complex, which plays a crucial role in the regulation of gene expression by binding to spliced messenger RNAs. Eukaryotic translation initiation factor 4A3 is involved in various cellular processes, including translation initiation, nonsense-mediated messenger RNA decay, and the regulation of alternative splicing .
Applications De Recherche Scientifique
Eukaryotic translation initiation factor 4A3 inhibitor 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of eukaryotic translation initiation factor 4A3 in various chemical reactions and processes.
Biology: Employed in research to investigate the function of eukaryotic translation initiation factor 4A3 in cellular processes such as translation initiation, messenger RNA splicing, and nonsense-mediated messenger RNA decay.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases associated with dysregulated gene expression, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting eukaryotic translation initiation factor 4A3
Orientations Futures
Mécanisme D'action
Eukaryotic translation initiation factor 4A3 inhibitor 8 exerts its effects by binding to eukaryotic translation initiation factor 4A3 and inhibiting its activity. This inhibition disrupts the function of the exon junction complex, leading to alterations in gene expression and messenger RNA processing. The molecular targets and pathways involved in the mechanism of action of eukaryotic translation initiation factor 4A3 inhibitor 8 include:
Eukaryotic translation initiation factor 4A3: The primary target of the inhibitor.
Exon junction complex: A multi-protein complex involved in messenger RNA splicing and nonsense-mediated messenger RNA decay.
PI3K-AKT-ERK1/2-P70S6K pathway: A signaling pathway that is influenced by eukaryotic translation initiation factor 4A3 activity and is involved in cell proliferation, survival, and metabolism
Analyse Biochimique
Biochemical Properties
Indole derivatives, including 6-Methyl-1H-indole-2-carboxylic acid, have been found to interact with multiple receptors, aiding in the development of new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of eukaryotic translation initiation factor 4A3 inhibitor 8 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used techniques include:
Step 1: Preparation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization.
Step 2: Purification of intermediates using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of eukaryotic translation initiation factor 4A3 inhibitor 8 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This typically requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Common industrial production methods include batch and continuous flow processes, as well as the use of automated synthesis equipment .
Analyse Des Réactions Chimiques
Types of Reactions
Eukaryotic translation initiation factor 4A3 inhibitor 8 can undergo various chemical reactions, including:
Oxidation: Reactions involving the addition of oxygen or the removal of hydrogen.
Reduction: Reactions involving the addition of hydrogen or the removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Condensation: Reactions where two molecules combine to form a larger molecule with the loss of a small molecule, such as water.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of eukaryotic translation initiation factor 4A3 inhibitor 8 include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Solvents: Such as dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products Formed
The major products formed from the reactions of eukaryotic translation initiation factor 4A3 inhibitor 8 depend on the specific reaction conditions and reagents used. Common products include oxidized or reduced derivatives, substituted compounds, and condensation products .
Comparaison Avec Des Composés Similaires
Eukaryotic translation initiation factor 4A3 inhibitor 8 can be compared with other similar compounds that target eukaryotic translation initiation factor 4A3 or related proteins. Some of these similar compounds include:
Hippuristanol: A natural product that inhibits eukaryotic translation initiation factor 4A by binding to its RNA helicase domain.
Pateamine A: A marine natural product that targets eukaryotic translation initiation factor 4A and disrupts its function.
Rocaglates: A class of natural products that inhibit eukaryotic translation initiation factor 4A by stabilizing its interaction with RNA
Eukaryotic translation initiation factor 4A3 inhibitor 8 is unique in its specific targeting of eukaryotic translation initiation factor 4A3, making it a valuable tool for studying the role of this protein in various cellular processes and for developing potential therapeutic strategies.
Propriétés
IUPAC Name |
6-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSVVHFMZASJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390349 | |
| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18474-59-4 | |
| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



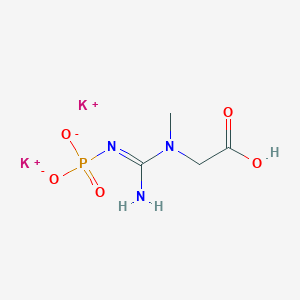
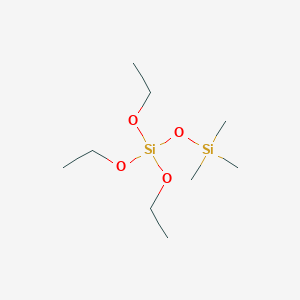
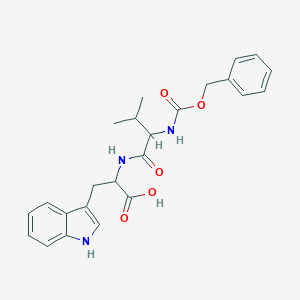
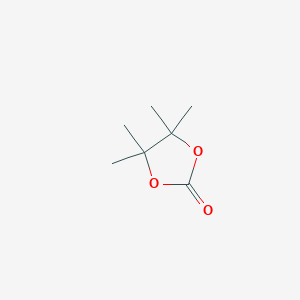
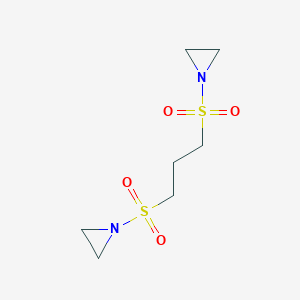
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)


